4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZRUPQLXOGNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538718 | |
| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95377-69-8 | |
| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline and Its Derivatives
Retrosynthetic Analysis of the 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline Core Structure
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points that form the basis for the main synthetic strategies.
Disconnection 1 (C-C Bond): The most intuitive disconnection is at the C2-carbon of the imidazole (B134444) ring and the C1-carbon of the aniline (B41778) ring. This C-C bond disconnection leads to an imidazo[4,5-b]pyridine intermediate (potentially halogenated at C2 for cross-coupling) and an aniline-derived building block, such as 4-aminophenylboronic acid. This approach is common in strategies involving palladium-catalyzed cross-coupling reactions.
Disconnection 2 (Imidazole Ring Formation): A more fundamental disconnection breaks the two C-N bonds of the imidazole ring. This is a classic approach for imidazole synthesis and leads to two key precursors: 2,3-diaminopyridine (B105623) and a derivative of 4-aminobenzoic acid, such as 4-aminobenzaldehyde (B1209532) or 4-aminobenzoic acid itself. This strategy relies on the condensation of the diamine with a carbonyl-containing compound to form the fused heterocyclic system in a single key step.
These two primary retrosynthetic pathways guide the design of synthetic routes, allowing for flexibility in the choice of starting materials and reaction conditions to achieve the desired functionalized core structure.
Classical and Contemporary Approaches for Imidazo[4,5-b]pyridine Ring System Construction
The construction of the imidazo[4,5-b]pyridine core is the pivotal step in the synthesis of the target compound and its derivatives. A variety of methods have been established, each with distinct advantages concerning yield, substrate scope, and reaction conditions.
The most traditional and widely used method for constructing the imidazo[4,5-b]pyridine ring is the condensation of 2,3-diaminopyridine with various carbonyl compounds. nih.govnih.gov This reaction, often referred to as the Phillips cyclocondensation, typically involves heating the diamine with an aldehyde or a carboxylic acid (or its derivatives like esters or acid chlorides).
When an aldehyde (e.g., 4-nitrobenzaldehyde (B150856), a precursor to the aniline moiety) is used, the reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazopyridine ring. This oxidation can occur spontaneously in the presence of air or may require an added oxidant. researchgate.net The use of carboxylic acids often requires harsher conditions, such as high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA). nih.gov
| Reagent | Catalyst/Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine and substituted aryl aldehydes | Water, thermal conditions (catalyst and oxidant-free) | 2-Substituted-1H-imidazo[4,5-b]pyridine | Good | nih.gov |
| 2,3-Diaminopyridine and benzaldehydes | Acetic acid, reflux | 2-Phenylazabenzimidazoles | 61-89% | researchgate.net |
| 3,4-Diaminopyridine or 2,3-diaminopyridine and Na₂S₂O₅ adduct of benzaldehydes | N/A | 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines | N/A | nih.gov |
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. These methods offer a powerful and versatile approach to functionalizing the imidazo[4,5-b]pyridine scaffold. A common strategy involves a Suzuki coupling to introduce the aryl linkage at the C2 position. researchgate.net
An alternative and efficient route involves the palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides. nih.govorganic-chemistry.org This reaction proceeds via an initial amidation, followed by an in situ cyclization and dehydration within a single reaction vessel to afford the desired imidazo[4,5-b]pyridine derivatives. organic-chemistry.org This method provides rapid access to products with substitution at the N1 and C2 positions. nih.gov
| Reactants | Catalyst System | Reaction Type | Key Features | Reference |
| 2-Chloro-3-aminopyridines, Primary Amides | Pd₂(dba)₃, Me₄tBu-XPhos | Amidation/Cyclization | Regioselective synthesis, single vessel operation, good yields (51-99%) | nih.govorganic-chemistry.org |
| 2-Arylimidazo[1,2-a]pyridines, o-Dihaloarenes | Palladium catalyst | Double C-H Arylation | Forms fused systems via intermolecular and intramolecular arylations | researchgate.net |
| N-Aryl-2-quinolinecarboxyamide (with C-Br bond) | Pd(OAc)₂, PPh₃ | Intramolecular C-H Arylation | Forms fused nitrogen-containing heterocycles in moderate to excellent yields | nih.gov |
To address the demand for more efficient and environmentally benign synthetic methods, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. eurjchem.comnih.gov
Several protocols for the synthesis of imidazo[4,5-b]pyridines and related isomers have been optimized using microwave assistance. rsc.orgnih.govmdpi.com For example, the condensation of 2-aminopyridine (B139424) derivatives with carbonyl compounds can be completed in minutes with high yields under microwave irradiation, sometimes even under solvent-free conditions. Furthermore, some syntheses can be performed under catalyst-free conditions, relying on thermal energy provided by microwaves in green solvents like water or ethanol. nih.goveurjchem.com
| Method | Reactants | Key Advantages | Reaction Time | Yield | Reference |
| Microwave-Assisted | 5-Bromopyridine-2,3-diamine, Substituted aldehydes | Reduced reaction times, higher yields, cleaner reactions | Minutes | High | eurjchem.com |
| Microwave-Assisted | 2-Amino pyridines, 2-bromo-2′-nitroacetophenone | One-pot sequential pathway, green media, broad substrate scope | N/A | High | rsc.org |
| Microwave-Assisted, Solvent-Free | Phenacyl bromide, 2-Amino pyridine (B92270) | Ionic liquid catalyst, short reaction time (30 sec), good functional group tolerance | 30 seconds | up to 98% | |
| Conventional Heating | Phenacyl bromide, 2-Amino pyridine | Same as above | 3 hours | 78% |
One-pot and tandem (or domino) reactions are highly efficient synthetic strategies that minimize the number of purification steps, reduce waste, and save time and resources. e3s-conferences.org These processes involve the sequential formation of multiple chemical bonds in a single reaction vessel without isolating intermediates.
For the synthesis of functionalized imidazo[4,5-b]pyridines, a one-pot approach might involve the reduction of a nitropyridine precursor to a diaminopyridine, followed by immediate condensation and cyclization with an aldehyde. nih.gov For instance, 2-nitro-3-aminopyridine can be treated with an aldehyde and a reducing agent like Na₂S₂O₄ or SnCl₂·2H₂O to directly form the 2-substituted imidazo[4,5-b]pyridine. nih.gov Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide another powerful one-pot method for accessing diverse imidazopyridine scaffolds. mdpi.commdpi.com
Introduction of the Aniline Moiety: Strategic C-C and C-N Bond Formation Approaches
The introduction of the aniline group onto the C2 position of the imidazo[4,5-b]pyridine core is a critical step in synthesizing the final target molecule. This can be achieved either by using a pre-functionalized building block or by post-modification of the heterocyclic core.
Condensation with Pre-functionalized Aldehydes: The most straightforward approach is the direct condensation of 2,3-diaminopyridine with an aniline precursor like 4-nitrobenzaldehyde or 4-(N-Boc-amino)benzaldehyde. If 4-nitrobenzaldehyde is used, a subsequent reduction step (e.g., using SnCl₂, H₂/Pd-C, or Na₂S₂O₄) is required to convert the nitro group to the desired amino group of the aniline moiety. nih.gov
Palladium-Catalyzed C-C Bond Formation: As discussed in section 2.2.2, a Suzuki cross-coupling reaction is a highly effective method. This involves coupling a 2-halo-imidazo[4,5-b]pyridine with 4-aminophenylboronic acid or its N-protected equivalent. This strategy allows for the late-stage introduction of the aniline group, which is advantageous for creating libraries of analogues.
Palladium-Catalyzed C-N Bond Formation: While less common for this specific target, C-N bond-forming reactions like the Buchwald-Hartwig amination could theoretically be employed. This would involve coupling a suitable amine with a 2-halo-imidazo[4,5-b]pyridine. Recent advances continue to expand the scope of C-N bond formation in the synthesis of N-heterocycles. nih.govdntb.gov.ua A related strategy involves a nitrogen replacement process where the nitrogen atom from a reagent like glycine (B1666218) can be incorporated into anilines, highlighting novel approaches to forming C-N bonds for heterocycle synthesis. rsc.orgnih.gov
Derivatization Strategies for Expanding the Chemical Space of this compound Analogues
Substituent Variation and Functionalization on the Aniline Ring System
The aniline portion of the molecule is a versatile handle for introducing a wide array of substituents to modulate the compound's physicochemical properties. The primary amino group (-NH2) is a key site for functionalization. Standard reactions targeting this group can be employed to expand the chemical space.
One common strategy involves the acylation of the amino group to form various amides. This can be achieved by reacting this compound with a range of acyl chlorides or carboxylic acids (activated with coupling agents). This approach allows for the introduction of diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems, directly linked to the aniline nitrogen.
Another strategy is the alkylation of the amino group. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, reductive amination offers a more controlled approach. This involves reacting the parent aniline with an aldehyde or ketone in the presence of a reducing agent to yield N-alkylated derivatives.
Furthermore, the aromatic ring of the aniline moiety itself can be functionalized, typically through electrophilic aromatic substitution reactions. However, the directing effects of the amino group and the bulky imidazopyridine substituent must be considered. Halogenation (e.g., bromination or chlorination) can introduce useful handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of a wide variety of aryl, heteroaryl, or alkyl groups.
The table below summarizes common derivatization reactions on the aniline ring system.
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| Acylation | Acyl Halides, Anhydrides, or Carboxylic Acids + Coupling Agents | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chlorides in the presence of a base | Sulfonamide (-NHSO₂R) |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR, -NR₂) |
| Diazotization | NaNO₂, HCl followed by Sandmeyer or similar reactions | Can be converted to -OH, -Cl, -Br, -CN, etc. |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo- or Chloro- substituents on the ring |
Chemical Modifications and Regioselective Functionalization of the Imidazo[4,5-b]pyridine Core
The bicyclic imidazo[4,5-b]pyridine core offers several positions for modification, including the nitrogen atoms of the imidazole and pyridine rings, as well as the carbon atoms of the pyridine ring. researchgate.net Regioselectivity is a paramount concern in the functionalization of this heterocycle.
N-Functionalization: The imidazole ring contains two nitrogen atoms (N1 and N3), and the pyridine ring contains one (N4), all of which are potential sites for alkylation or arylation. The outcome of N-alkylation reactions is highly dependent on the reaction conditions. The use of different bases, solvents, and alkylating agents can influence which nitrogen atom is functionalized. researchgate.netnih.gov For instance, alkylation reactions using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) are commonly employed. nih.govfabad.org.tr Phase-transfer catalysis (PTC) conditions have also been utilized to achieve N-alkylation, sometimes yielding mixtures of regioisomers. nih.gov
C-Functionalization: The carbon atoms on the pyridine portion of the core can also be targeted. Halogenation, particularly at the C6 position, is a common strategy to introduce a versatile synthetic handle. For example, starting from 5-bromopyridine-2,3-diamine allows for the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives. nih.gov This bromo group can then be used in various palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Direct C-H arylation is another advanced method for functionalizing the core, though it often requires specific directing groups or catalysts to control regioselectivity. nih.gov
The table below details strategies for modifying the imidazo[4,5-b]pyridine core.
| Position | Modification Type | Reagents & Conditions | Notes |
| N1 / N3 / N4 | N-Alkylation | Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate), Base (e.g., K₂CO₃), Solvent (e.g., DMF) researchgate.netfabad.org.tr | Often yields a mixture of regioisomers. nih.gov |
| N1 / N3 / N4 | N-Arylation | Aryl boronic acids, Cu(OAc)₂, Pyridine | Copper-catalyzed N-arylation can provide access to N-aryl derivatives. nih.gov |
| C2 | Halogenation/Amination | C2 halogenation followed by SₙAr with amines rsc.orgresearchgate.net | Provides access to 2-amino derivatives. rsc.orgresearchgate.net |
| C6 | Halogenation | Synthesis from halogenated diaminopyridines (e.g., 5-bromopyridine-2,3-diamine) eurjchem.com | The halogen serves as a key point for further diversification via cross-coupling. |
Control of Regioisomeric Purity in Synthesis (e.g., N1, N3, N4 regioisomers)
The presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine scaffold (N1, N3, and N4) makes controlling the site of substitution a significant synthetic challenge. The tautomeric nature of the N-H proton on the imidazole ring means that substitution can occur at either N1 or N3. fabad.org.tr Furthermore, the pyridine nitrogen (N4) is also a nucleophilic center.
The distribution of N-alkylation products is highly sensitive to reaction conditions. Studies have shown that alkylation of 2-substituted imidazo[4,5-b]pyridines with alkyl halides under basic conditions (K₂CO₃ in DMF) can lead to a mixture of N3 and N4 regioisomers, and in some cases, even N1 isomers. researchgate.netnih.govnih.gov For example, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase-transfer catalysis conditions has been reported to yield mixtures of N3 and N4 isomers. nih.gov In one specific case using ethyl bromoacetate, all three N1, N3, and N4 regioisomers were formed. nih.gov
Several strategies are employed to achieve regiocontrol:
Protecting Groups: One approach is to use protecting groups to block certain nitrogen atoms while allowing reactions to occur at a specific site. For instance, protecting the more accessible nitrogen atom can direct substitution to the desired position, followed by a deprotection step.
Directed Synthesis: A more robust strategy involves a synthetic route that unambiguously builds the scaffold with the substituent at the desired position. For example, a palladium-catalyzed coupling of a 2-chloro-3-amino-pyridine with a primary amide, followed by cyclization, can provide regioselective access to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org This method avoids the issue of mixed isomers that can arise from post-synthesis alkylation.
Reaction Condition Optimization: The choice of base, solvent, and temperature can significantly influence the ratio of regioisomers. Some studies have found that N-alkylation occurs predominantly on the nitrogen atoms of the pyridine ring (N4) under certain basic conditions. nih.govfabad.org.tr The precise determination of the resulting isomeric structures often requires advanced analytical techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY), to confirm the position of the newly introduced substituent. nih.govfabad.org.tr
The following table summarizes the outcomes of N-alkylation under different reported conditions, highlighting the challenge of regiocontrol.
| Starting Material | Alkylating Agent | Conditions | Predominant Isomer(s) Formed | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃, TBAB (PTC), DMF | Mixture of N3 and N4 | nih.gov |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl bromoacetate | K₂CO₃, TBAB (PTC), DMF | Mixture of N1, N3, and N4 | nih.gov |
| 2-Aryl-4H-imidazo[4,5-b]pyridines | 4-Chlorobenzyl bromide | K₂CO₃, DMF | Mixture of N4 and N3 | nih.gov |
| 6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide | K₂CO₃, TBAB (PTC), DMF | N3 isomer reported | uctm.edu |
| 2-Chloro-3-aminopyridine + Amide | N/A (Pd-catalyzed cyclization) | Pd₂(dba)₃, Me₄tBuXPhos, NaOtBu | N1 isomer | organic-chemistry.org |
Structure Activity Relationship Sar Studies of 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline Analogues
Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline analogues is profoundly influenced by the nature and position of substituents on both the phenyl and the imidazopyridine rings. Systematic modifications have revealed key insights into the requirements for various biological targets, including antiproliferative, antiviral, and enzyme inhibitory activities.
One significant area of investigation has been the modification of the aniline (B41778) precursor, often starting with a 4-cyanophenyl group, which serves as a versatile synthetic handle. The conversion of the cyano group into an amidine has proven to be a particularly effective strategy for enhancing antiproliferative activity. mdpi.comnih.gov For instance, a study evaluating a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that compounds bearing an amidino group showed the most pronounced antiproliferative effects. mdpi.com Compound 10 , which features an unsubstituted amidino group, and compound 14 , containing a cyclic 2-imidazolinyl amidino group, both demonstrated potent and selective activity against colon carcinoma cell lines, with IC₅₀ values in the sub-micromolar range. mdpi.comnih.gov This suggests that the basic and positively charged amidine functionality is crucial for interacting with biological targets, potentially through ionic interactions or hydrogen bonding.
In contrast, the cyano-substituted precursors generally exhibit weaker activity. For example, the bromo-substituted imidazo[4,5-b]pyridine 8 , bearing a 4-cyanophenyl group, showed potent broad-spectrum antiproliferative activity, but its amidino-containing analogue 14 was significantly more potent against specific cell lines. mdpi.com
Substituents on the imidazopyridine core also play a critical role. The introduction of a bromine atom at the 6-position of the imidazopyridine ring has been shown to modulate the activity profile. Bromo-substituted derivative 7 , with an unsubstituted phenyl ring, displayed selective antiviral activity against respiratory syncytial virus (RSV). mdpi.comnih.gov Interestingly, the combination of a bromine on the core and a 2-imidazolinyl group on the phenyl ring (compound 14 ) resulted in moderate antibacterial activity against E. coli, a property absent in most other tested analogues. mdpi.com
Further studies have explored the effect of hydroxyl substituents on the 2-phenyl ring for α-glucosidase inhibition. A clear SAR was established, indicating that the presence and position of hydroxyl groups are the main contributing factors to inhibitory potential. researchgate.net Analogues with hydroxyl groups at the ortho and para positions of the phenyl ring were found to be particularly effective inhibitors of the enzyme. researchgate.net Compound 15 (a 2,4-dihydroxy-substituted analogue) was the most potent in its series, suggesting that these groups are critical for forming key hydrogen bond interactions within the enzyme's active site. researchgate.net
Table 1: Effect of Substituents on Biological Activities of Imidazo[4,5-b]pyridine Analogues
| Compound | R1 (Imidazopyridine) | R2 (Phenyl) | Activity Type | Cell Line/Target | Measurement | Value (µM) | Reference |
| 7 | 6-Br | H | Antiviral | RSV | EC₅₀ | 21 | mdpi.com |
| 8 | 6-Br | 4-CN | Antiproliferative | HeLa | IC₅₀ | 1.8 | mdpi.com |
| 8 | 6-Br | 4-CN | Antiproliferative | SW620 | IC₅₀ | 3.2 | mdpi.com |
| 10 | H | 4-C(NH)NH₂ | Antiproliferative | SW620 | IC₅₀ | 0.4 | nih.gov |
| 14 | 6-Br | 4-(2-Imidazolinyl) | Antiproliferative | SW620 | IC₅₀ | 0.7 | nih.gov |
| 14 | 6-Br | 4-(2-Imidazolinyl) | Antibacterial | E. coli | MIC | 32 | mdpi.com |
| 15 | H | 2,4-di-OH | Enzyme Inhibition | α-glucosidase | IC₅₀ | 13.5 | researchgate.net |
| 17 | 6-Br, N-Me | 4-CN | Antiviral | RSV | EC₅₀ | 58 | mdpi.com |
Positional Isomerism and its Influence on Ligand-Target Interactions
The constitutional isomerism of the imidazopyridine core, where the nitrogen atom is located at different positions within the pyridine (B92270) ring, has a profound impact on the molecule's three-dimensional shape, electronic properties, and biological activity. mdpi.com The most studied scaffolds are imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine). researchgate.net
Direct comparisons have often revealed significant differences in potency between these isomers. For instance, a study on 2-substituted imidazopyridines as inotropic agents found that the 1H-imidazo[4,5-b] derivatives were consistently more potent than their corresponding isomers in the [4,5-c] series. researchgate.net This highlights that the precise location of the pyridine nitrogen is critical for optimal interaction with the biological target, likely due to its role as a hydrogen bond acceptor.
This principle was further reinforced in studies of tetracyclic imidazo[4,5-b]pyridine derivatives with antiproliferative activity. The position of the nitrogen atom in the pyridine ring was found to have a significant impact on the enhancement of activity. irb.hr Specifically, regioisomers where the nitrogen was in the "b" position showed a noticeable enhancement of activity compared to their counterparts with the nitrogen in other positions, particularly for derivatives bearing amino side chains at the 2-position. irb.hr
Beyond the core scaffold, isomerism related to the point of substitution also dictates biological outcomes. The alkylation of the imidazo[4,5-b]pyridine system can occur at different nitrogen atoms (N1, N3, or N4), leading to regioisomers with distinct properties. mdpi.comnih.gov The distribution of these products is often dependent on the reaction conditions and the nature of the substituent. For example, alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase-transfer catalysis conditions can lead to mixtures of N3 and N4 regioisomers. mdpi.com These isomers can adopt different conformations and present distinct interaction profiles to a target protein, thereby influencing activity. Spectroscopic techniques such as 2D-NOESY and HMBC are crucial for confirming the structures of these N-regioisomers. nih.gov
The differential positioning of functional groups on the 2-phenyl ring also constitutes a critical aspect of positional isomerism. As noted previously, 2,4-dihydroxy substitution on the phenyl ring yielded the most potent α-glucosidase inhibitor in one series, while other hydroxylation patterns resulted in lower activity. researchgate.net This demonstrates that a specific geometric arrangement of hydrogen-bonding groups is required for effective binding to the enzyme's active site.
Conformational Analysis and Molecular Flexibility/Rigidity in Modulating Bioactivity
The biological activity of this compound analogues is intrinsically linked to their conformational properties. The key element of flexibility in this scaffold is the rotatable single bond between the imidazopyridine core (C2) and the aniline ring. The relative orientation of these two ring systems, defined by the dihedral angle, can determine whether the molecule adopts a conformation suitable for binding within the active site of a target protein, particularly kinases.
While specific conformational analysis studies for this compound are not extensively detailed in the literature, the principles are well-established for related kinase inhibitors. The strategy of "dihedral angle control" is often employed to enhance the potency and selectivity of inhibitors. nih.govdigitellinc.com This involves introducing substituents adjacent to the rotatable bond to sterically favor a specific, low-energy conformation that mimics the bound state. sdsu.edu By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is reduced, leading to improved affinity.
The concept of atropisomerism, or chirality arising from hindered rotation, is also relevant. By introducing sufficient steric bulk, it is possible to create stable, non-interconverting rotational isomers (atropisomers) that can be isolated and tested individually. sdsu.edu Different kinase targets can prefer different atropisomeric conformations, and tuning the molecule toward the preferred dihedral angle of a specific target can lead to significant gains in selectivity. digitellinc.com This strategy could be applied to the this compound scaffold to develop highly selective inhibitors for specific kinases.
Strategic Modifications to Optimize Intermolecular Interactions within Biological Systems
The rational design of potent and selective this compound analogues relies on strategic chemical modifications aimed at optimizing specific intermolecular interactions with the target biomolecule. These interactions include hydrogen bonds, ionic or salt-bridge interactions, hydrophobic interactions, and π–π stacking.
A prime example of a strategic modification is the conversion of a precursor cyano group on the phenyl ring to a more functional group like an amidine. mdpi.com The nitrile is relatively neutral and can act as a weak hydrogen bond acceptor. In contrast, the amidine group is basic and protonated at physiological pH, allowing it to act as a strong hydrogen bond donor and engage in powerful ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein active site. This single modification was shown to dramatically increase antiproliferative potency, transforming moderately active compounds into sub-micromolar inhibitors. nih.gov The further exploration of cyclic amidines (e.g., an imidazoline (B1206853) ring) represents another strategic step to alter basicity, rigidity, and the spatial presentation of hydrogen bond donors. mdpi.com
The systematic introduction of hydroxyl groups onto the phenyl ring is another key strategy used to probe for hydrogen bonding opportunities within a target active site. researchgate.net By synthesizing a series of analogues with mono- and di-hydroxy substitutions at various positions, researchers can map the active site's hydrogen-bonding landscape. The discovery that a 2,4-dihydroxy substitution pattern was optimal for α-glucosidase inhibition provided a clear blueprint for interaction, where the hydroxyls form specific hydrogen bonds with key aspartate residues, anchoring the ligand in the active site. researchgate.net
Controlling molecular conformation, as discussed in the previous section, is a more advanced strategic modification. Introducing steric bulk, such as a methyl or chloro group, ortho to the bond linking the two rings can restrict rotation. This forces the molecule into a preferred dihedral angle, which can be designed to match the conformation required for binding to a specific kinase, thereby optimizing hydrophobic and van der Waals interactions within the pocket and enhancing selectivity. nih.govdigitellinc.com
Finally, modifications to the imidazopyridine core itself are used to fine-tune interactions. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, and its position (e.g., imidazo[4,5-b] vs. [4,5-c]) can alter the geometry of this interaction, leading to significant differences in potency. researchgate.netirb.hr Furthermore, DFT analysis has shown that the imidazole (B134444) nitrogen is often the primary binding site for metal cations, and substituent effects can modulate this binding strength, suggesting a strategy for designing selective metalloenzyme inhibitors. mdpi.com
Mechanistic Investigations of 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline: Molecular and Cellular Insights
Enzyme Inhibition and Modulation Studies
The imidazo[4,5-b]pyridine core has been identified as a versatile scaffold for the development of inhibitors targeting a range of enzymes critical to cellular function and disease progression.
Kinase Inhibition Profiles
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against several families of protein kinases, which are pivotal regulators of cell signaling, proliferation, and survival.
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology. A hit-generation approach led to the discovery of an imidazo[4,5-b]pyridine derivative, compound 1 , as a potent pan-inhibitor of Aurora kinases. nih.gov Further lead optimization studies on this scaffold produced compound 2 , which also potently inhibits all three Aurora kinase isoforms. nih.gov A focus on isoform selectivity, guided by computational modeling, led to the development of derivatives like compound 3 that show high selectivity for Aurora-A over Aurora-B. acs.org
AKT (Protein Kinase B): While specific data on 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline is limited, related imidazo[1,2-a]pyridine (B132010) isomers have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a crucial cascade for cell survival and proliferation. waocp.orgresearchgate.net
CDK9 (Cyclin-Dependent Kinase 9): CDK9 is a key transcriptional regulator, making it an attractive target for cancer therapy. Novel derivatives based on the imidazo[4,5-b]pyridine core have been synthesized and shown to possess remarkable CDK9 inhibitory potential, with several compounds exhibiting activity comparable to or better than the multi-kinase inhibitor sorafenib. nih.gov A related imidazopyrazine derivative, compound 4 , was identified as the most potent CDK9 inhibitor in its series. nih.gov
DNA-PK (DNA-Dependent Protein Kinase): DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. While not the exact imidazo[4,5-b]pyridine scaffold, the closely related isomeric 6-anilino imidazo[4,5-c]pyridin-2-one structure has been developed into a novel class of potent and selective DNA-PK inhibitors. nih.govacs.org One such derivative, compound 5 , was identified as a nanomolar inhibitor of DNA-PK with excellent selectivity against related PI3K and PIKK family kinases. nih.govacs.org
Receptor Tyrosine Kinases (RTKs): The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop dual-target inhibitors. Optimization studies identified compounds that potently inhibit both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), an RTK often mutated in acute myeloid leukemia (AML). acs.org For instance, one derivative demonstrated an IC₅₀ value of 0.162 μM against FLT3. acs.org
PI3K (Phosphoinositide 3-Kinase): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Studies on the isomeric imidazo[1,2-a]pyridine scaffold have led to the identification of potent PI3Kα inhibitors, such as compound 6 , which exhibits nanomolar potency. tandfonline.comsemanticscholar.org Furthermore, selectivity profiling of the aforementioned imidazo[4,5-c]pyridine-based DNA-PK inhibitors revealed significant selectivity against PI3Kα. nih.govacs.org
| Target Kinase | Scaffold Type | Example Compound | Inhibitory Activity (IC₅₀/K_d) | Reference |
|---|---|---|---|---|
| Aurora-A | Imidazo[4,5-b]pyridine | Compound 1 | 0.042 µM | nih.gov |
| Aurora-B | Imidazo[4,5-b]pyridine | Compound 1 | 0.198 µM | nih.gov |
| Aurora-C | Imidazo[4,5-b]pyridine | Compound 1 | 0.227 µM | nih.gov |
| Aurora-A | Imidazo[4,5-b]pyridine | Compound 2 | 0.015 µM | nih.gov |
| CDK9 | Imidazo[4,5-b]pyridine | Various Derivatives | 0.63 - 1.32 µM | nih.gov |
| CDK9 | Imidazopyrazine | Compound 4 | 0.18 µM | nih.gov |
| DNA-PK | Imidazo[4,5-c]pyridine | Compound 5 | nM range | nih.gov |
| FLT3 | Imidazo[4,5-b]pyridine | - | 0.162 µM | acs.org |
| PI3Kα | Imidazo[1,2-a]pyridine | Compound 6 | 0.15 µM | tandfonline.com |
Phosphodiesterase Inhibition (e.g., PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme that regulates intracellular signaling by degrading cAMP and cGMP, and it is highly expressed in the brain. The imidazo[4,5-b]pyridine scaffold has been identified as a novel core for developing potent and selective PDE10A inhibitors. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies revealed that both a methoxy (B1213986) substituent and the imidazole (B134444) ring on the core were critical for binding affinity. nih.gov Replacing a rigid carbonyl linker in an earlier lead series with a more flexible amino linker significantly improved potency. nih.gov X-ray cocrystal structures of derivatives bound to human PDE10A have elucidated key bonding interactions, guiding further optimization. nih.govnih.govpdbj.org This research has led to the discovery of several structurally diverse imidazo[4,5-b]pyridines with nanomolar potency against PDE10A. researchgate.net
| Compound | PDE10A IC₅₀ (nM) | Reference |
|---|---|---|
| Compound 4 (from ref) | 1.1 | nih.gov |
| Compound 7 (from ref) | 3.2 | nih.gov |
| Compound 12b (from ref) | 6.7 | nih.gov |
| Compound 24a (from ref) | 3.4 | nih.gov |
| Compound 24b (from ref) | 0.8 | nih.gov |
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (B1667382) and other related signaling lipids. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. mdpi.commdpi.comresearchgate.net A review of publicly available scientific literature indicates no specific studies investigating this compound or its direct derivatives as inhibitors of FAAH.
Dihydrofolate Reductase (DHFR) Active Site Interactions
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acid precursors and is a target for antimicrobial and anticancer agents. Despite the structural similarity of the imidazo[4,5-b]pyridine core to purines, there is no specific research available in the public domain detailing the interaction of this compound or its derivatives with the active site of DHFR.
Receptor Modulation and Ligand-Receptor Binding Mechanisms
The imidazopyridine scaffold has also been investigated for its ability to modulate various cell surface receptors.
GABAA receptor: The broader imidazopyridine class of compounds was first recognized for its medicinal potential as positive allosteric modulators of the GABAA receptor, a key inhibitory neurotransmitter receptor in the central nervous system. mdpi.com
Adenosine (B11128) Receptor: Adenosine receptors are G protein-coupled receptors involved in numerous physiological processes. nih.gov While direct studies on the this compound core are scarce, related heterocyclic scaffolds have shown significant activity. For instance, various pyrazolo-fused pyridines and pyridazines have been developed as potent antagonists for A1 and A3 adenosine receptor subtypes. nih.govacs.org This suggests that the general structural features of fused bicyclic heteroaromatics are amenable to binding within adenosine receptors.
Molecular Mechanisms of Cellular Response and Pathway Perturbation
The inhibition of key enzymes and modulation of receptors by imidazo[4,5-b]pyridine derivatives translates into significant effects on cellular processes, including cell cycle progression and signal transduction.
Cell Cycle Effects: The inhibition of Aurora kinases and CDKs, which are master regulators of the cell cycle, provides a direct mechanism for the antiproliferative effects of imidazo[4,5-b]pyridine derivatives. Studies on 2,6-disubstituted imidazo[4,5-b]pyridines have confirmed their impact on cell cycle progression. Specifically, one N-methyl substituted derivative was shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. nih.gov Related imidazo[1,2-a]pyridine compounds have also been demonstrated to induce cell cycle arrest in both the G0/G1 and G2/M phases, an effect associated with the upregulation of proteins like p53 and p21. waocp.org
Signal Transduction Modulation: By targeting kinases such as PI3K, AKT, FLT3, and CDKs, imidazo[4,5-b]pyridine derivatives and their isomers can profoundly perturb intracellular signaling cascades. Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines has been documented, leading to reduced cell survival and proliferation. semanticscholar.org A selenylated derivative of the same isomeric scaffold was shown to inhibit not only the Akt/mTOR/HIF-1α pathway but also the MAPK signaling pathway (ERK 1/2 and p38). researchgate.net These actions disrupt the complex network of signals that cancer cells rely on for their growth and survival.
Interactions with Biological Macromolecules (e.g., DNA, RNA, protein binding)
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For this compound, understanding its binding behavior with DNA, RNA, and proteins is crucial to elucidating its cellular effects. While direct experimental studies on this compound are limited in the reviewed literature, research on structurally related imidazopyridine derivatives provides significant insights into the potential interactions of this compound with key biological targets.
DNA Interactions
The planar aromatic structure of the imidazo[4,5-b]pyridine core is a common feature in molecules that can interact with DNA, primarily through intercalation. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. Such interactions can lead to conformational changes in the DNA, potentially interfering with replication and transcription processes.
While direct evidence for this compound is not available, studies on related tetracyclic imidazo[4,5-b]pyridine derivatives have suggested that their antiproliferative activity may stem from their ability to intercalate into double-stranded DNA. Furthermore, research on copper(II) complexes incorporating 2-(1H-imidazol-2-yl)pyridine, a related structural motif, has demonstrated DNA interaction through insertion and oxidative cleavage. rsc.org These findings suggest that the imidazo[4,5-b]pyridine scaffold has the potential for significant DNA binding activity.
RNA Interactions
Interactions with RNA are another potential mechanism of action for small molecules. A notable study on a structurally related compound, 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline, identified it as a selective inhibitor of the bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp). nih.gov The study revealed that this compound targets a specific binding pocket in the viral polymerase, leading to the inhibition of viral RNA synthesis. nih.gov This finding highlights the potential for imidazopyridine derivatives to interact with and modulate the function of RNA-associated proteins.
Protein Binding
The biological activity of many compounds is mediated through their binding to specific proteins, such as enzymes or receptors. The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.
Research on a class of related compounds, 6-anilino imidazo[4,5-c]pyridin-2-ones, has identified them as selective inhibitors of DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK is a crucial enzyme in the non-homologous end-joining pathway for DNA double-strand break repair. nih.gov The anilino substituent in these compounds plays a key role in their binding to the kinase. nih.gov
Furthermore, computational molecular docking studies on various imidazo[4,5-b]pyridine derivatives have predicted interactions with several protein targets. For instance, in silico studies have suggested that derivatives of [1H,3H] imidazo[4,5-b] pyridine (B92270) could act as inhibitors of lumazine (B192210) synthase, a key enzyme in the riboflavin (B1680620) biosynthesis pathway of microorganisms. nih.gov These computational models indicate that interactions such as hydrogen bonding, hydrophobic interactions, and aromatic stacking contribute to the stabilization of the enzyme-inhibitor complex. nih.gov
Another study focused on imidazo[4,5-c]pyridin-2-one derivatives as potential inhibitors of Src family kinases, which are implicated in glioblastoma. nih.gov Molecular dynamics simulations revealed possible binding patterns of these compounds within the ATP binding site of these kinases. nih.gov
The tables below summarize the observed and predicted interactions for compounds structurally related to this compound.
Table 1: Interactions of Related Imidazopyridine Derivatives with DNA and RNA
| Compound Class/Derivative | Macromolecule | Type of Interaction | Observed/Predicted Effect |
| Tetracyclic imidazo[4,5-b]pyridines | DNA | Intercalation | Potential antiproliferative activity |
| 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline | RNA-dependent RNA polymerase (BVDV) | Binding to a specific pocket | Inhibition of viral RNA synthesis nih.gov |
| Copper(II) complexes with 2-(1H-imidazol-2-yl)pyridine | DNA | Insertion and oxidative cleavage | DNA damage rsc.org |
Table 2: Protein Interactions of Related Imidazopyridine Derivatives
| Compound Class/Derivative | Protein Target | Interaction Details | Potential Therapeutic Application |
| 6-Anilino imidazo[4,5-c]pyridin-2-ones | DNA-dependent protein kinase (DNA-PK) | Selective inhibition | Radiosensitizers for cancer treatment nih.gov |
| [1H,3H] imidazo[4,5-b] pyridine derivatives | Lumazine synthase | In silico prediction of binding (H-bonding, hydrophobic interactions) | Antimicrobial activity nih.gov |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src family kinases | In silico prediction of binding to ATP site | Glioblastoma treatment nih.gov |
Computational Chemistry and Molecular Modeling in the Study of 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline, interacts with its biological target, typically a protein kinase.
Studies on a series of imidazo[4,5-b]pyridine derivatives have identified them as potent inhibitors of various kinases, including Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer. Molecular docking simulations of these compounds into the ATP-binding site of Aurora A kinase have revealed a consistent binding pattern. The imidazo[4,5-b]pyridine core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for inhibitory activity. For instance, the nitrogen atoms in the pyridine (B92270) and imidazole (B134444) rings often act as hydrogen bond acceptors with the backbone amide of an alanine (B10760859) residue in the hinge region.
While specific docking studies for this compound are not extensively detailed in the literature, based on the docking of closely related analogues, a putative binding mode can be predicted. The 2-aminophenyl group is expected to orient towards the solvent-exposed region of the ATP-binding pocket. The terminal amino group could potentially form additional hydrogen bonds with nearby amino acid residues, thereby enhancing the binding affinity.
Table 1: Predicted Interactions of this compound with Aurora A Kinase
| Interacting Residue (Aurora A) | Type of Interaction | Moiety of Ligand Involved |
|---|---|---|
| Alanine (Hinge Region) | Hydrogen Bond | Imidazo[4,5-b]pyridine core |
| Glutamic Acid | Hydrogen Bond | Aniline (B41778) NH2 group |
| Lysine | Pi-Cation Interaction | Phenyl ring |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. For imidazo[4,5-b]pyridine derivatives, the electronic nature of the substituents on the phenyl ring significantly influences the HOMO-LUMO gap.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazo[4,5-b]pyridine core are expected to be the most electron-rich regions, making them key sites for hydrogen bonding interactions with protein targets, which is consistent with docking simulation results.
Table 2: Calculated Electronic Properties of a Representative Imidazo[4,5-b]pyridine Derivative
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Energy Gap (ΔE) | 4.4 eV |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and its complex with a biological target over time. This method is crucial for assessing the stability of the predicted binding mode from molecular docking and for understanding the flexibility of both the ligand and the protein.
Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexible regions of the protein and the ligand. This information is valuable for understanding which parts of the molecule are critical for binding and which can be modified to improve properties like selectivity or solubility without disrupting the binding.
Pharmacophore Modeling and in silico Screening for Novel Analogue Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for a series of active imidazo[4,5-b]pyridine derivatives would typically include features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centroids.
Based on the known interactions of this class of compounds with kinases, a pharmacophore model for this compound and its analogues would likely consist of:
Two hydrogen bond acceptor features corresponding to the nitrogen atoms in the imidazo[4,5-b]pyridine core.
An aromatic ring feature representing the phenyl group.
A hydrogen bond donor feature from the aniline's amino group.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features. This in silico screening approach is a time- and cost-effective method for identifying new potential drug candidates with diverse chemical scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazo[4,5-b]pyridine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent anticancer activity. Current time information in US.
In these studies, various molecular descriptors are calculated for each compound, which can be steric, electronic, or hydrophobic in nature. These descriptors are then correlated with the observed biological activity (e.g., IC50 values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around the aligned molecules where certain properties are favorable or unfavorable for activity. For instance, a green contour in a CoMFA steric map would indicate that bulky substituents in that region are beneficial for activity, while a yellow contour would suggest the opposite. These models serve as a predictive tool to estimate the activity of newly designed compounds and to guide their optimization.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Imidazo[4,5-b]pyridine Derivatives
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP, Hydrophobic surface area |
Advanced Spectroscopic and Analytical Characterization of 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of imidazo[4,5-b]pyridine derivatives. uctm.edumdpi.com One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the molecular framework. irb.hr In ¹H NMR spectra, the chemical shifts, integration, and coupling constants of proton signals reveal the electronic environment and connectivity of hydrogen atoms within the molecule. irb.hr Similarly, ¹³C NMR spectra indicate the number and type of carbon atoms, distinguishing between aromatic, aliphatic, and quaternary carbons. irb.hrnih.gov
For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive assignments and reveal intricate structural details. mdpi.com These experiments correlate signals within the ¹H spectrum (COSY) or between ¹H and ¹³C spectra (HMQC, HMBC), allowing for the precise mapping of the molecule's covalent structure. mdpi.com The structures of newly synthesized imidazo[4,5-b]pyridine derivatives are routinely confirmed by this comprehensive suite of NMR techniques. irb.hrmdpi.com
Below is a table of representative NMR data for an imidazo[4,5-b]pyridine derivative, demonstrating the typical chemical shifts observed.
Table 1: Representative NMR Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
| Nucleus | Chemical Shift (δ/ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H | 8.34 | dd, J = 4.71, 1.11 Hz, Harom |
| ¹H | 8.05 | dd, J = 7.92, 1.20 Hz, Harom |
| ¹H | 7.28 | dd, J = 7.95, 4.74 Hz, Harom |
| ¹H | 4.58 | s, CH₂ |
| ¹H | 3.75 | s, CH₃ |
| ¹³C | 148.10 | Carom |
| ¹³C | 147.50 | Carom |
| ¹³C | 143.53 | Carom |
| ¹³C | 133.81 | Carom |
| ¹³C | 126.66 | Carom |
| ¹³C | 118.25 | Carom |
| ¹³C | 115.84 | Carom |
| ¹³C | 28.23 | CH₃ |
| ¹³C | 17.95 | CH₂ |
Data sourced from a study on imidazo[4,5-b]pyridine derived iminocoumarins. irb.hr
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical analytical tool used to determine the molecular weight of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline derivatives and to investigate their structural integrity. ontosight.ai Techniques such as Electrospray Ionization (ESI-MS) are commonly used to generate protonated molecular ions [M+H]⁺, the mass-to-charge ratio (m/z) of which provides precise confirmation of the compound's molecular mass. nih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy, further validating the elemental composition of the synthesized molecules. researchgate.net
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of these compounds. mdpi.com In these experiments, the parent molecular ion is selected and subjected to collision-induced dissociation, breaking it into smaller fragment ions. mdpi.comuab.edu The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint that helps to confirm the identity of the compound and distinguish it from isomers. uab.eduresearchgate.net The study of fragmentation pathways for tetracyclic molecules based on the imidazo[4,5-b]pyridine core has been performed based on the MS/MS spectra of their protonated molecular ions. mdpi.com
Table 2: Molecular Weight Confirmation of Imidazopyridine Derivatives by ESI-MS
| Compound | Molecular Formula | Calculated Mass | Observed [M+H]⁺ (m/z) |
|---|---|---|---|
| 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₈H₁₃ClN₄O | 336.08 | 336.77 |
| 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₉H₁₅ClN₄O | 350.10 | 350.69 |
| 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₆H₁₇ClN₄O | 316.11 | 317.06 |
| 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | C₁₈H₂₀N₄O | 308.17 | 309.90 |
Data adapted from a study on novel Src family kinase inhibitors. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystal Analysis
X-ray crystallography provides the most definitive structural information for this compound derivatives by determining their precise three-dimensional atomic arrangement in the solid state. uctm.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined. uctm.edumdpi.com
The resulting crystal structure confirms the compound's constitution and stereochemistry, and provides detailed geometric parameters such as bond lengths, bond angles, and torsion angles. mdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. uctm.edumdpi.com The structures of several novel imidazo[4,5-b]pyridine and related heterocyclic systems have been unequivocally established using single-crystal X-ray diffraction analysis. uctm.eduresearchgate.netmdpi.com While ligand-protein co-crystal analysis for this specific class of compounds is less commonly reported in foundational studies, the solid-state structures of the ligands themselves are crucial for designing and validating molecular docking studies in drug discovery research. mdpi.com
Table 3: Crystallographic Data for a 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (mg/m³) | 1.519 |
Data sourced from a study on the synthesis and X-ray crystal structure analysis of a substituted pyridazino[4,5-b]indole. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Ligand-DNA/RNA Interaction Analysis
Circular Dichroism (CD) spectroscopy is a powerful method for studying chiral molecules and their interactions with biological macromolecules. researchgate.net CD measures the differential absorption of left- and right-circularly polarized light, providing information on the secondary structure of optically active molecules like proteins and nucleic acids. researchgate.netresearchgate.net
For derivatives of this compound, CD spectroscopy is particularly valuable for investigating their binding to DNA or RNA. genesilico.pl While the imidazo[4,5-b]pyridine core itself is achiral, its binding to the chiral DNA duplex can induce a CD signal in the absorption region of the ligand. Concurrently, changes in the intrinsic CD spectrum of DNA (typically between 200-320 nm) can provide significant insights into the binding mode and any conformational changes induced in the DNA structure upon complex formation. researchgate.netgenesilico.pl For example, studies on related ruthenium(II) complexes of imidazo[4,5-f] uctm.edugenesilico.plphenanthroline have shown that these molecules can induce conformational transitions in DNA from the canonical B-form to A-form or ψ-form upon binding, a phenomenon clearly observable by CD spectroscopy. genesilico.pl This makes CD an essential tool for characterizing the molecular details of ligand-nucleic acid interactions.
Advanced Spectrophotometric Methods for Quantifying Binding Affinities and Molecular Interactions
Advanced spectrophotometric methods, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are widely used to quantify the binding affinities and explore the molecular interactions of this compound derivatives with biological targets. irb.hr
UV-Vis absorption spectroscopy is frequently used in titration experiments to determine binding constants (Kₐ or Kₑ). genesilico.pl When a derivative binds to a target molecule like DNA, changes in the electronic environment of the chromophore often lead to shifts in the absorption maximum (spectral shift) or changes in molar absorptivity (hypochromism or hyperchromism). genesilico.pl By monitoring these changes as a function of target concentration, a binding isotherm can be constructed and fitted to an appropriate model to calculate the binding affinity. Studies on related diimine complexes have used this method to determine DNA binding constants in the range of 10⁵ to 10⁶ M⁻¹. genesilico.pl
Fluorescence spectroscopy offers a highly sensitive alternative for studying these interactions. irb.hr Changes in fluorescence intensity, emission wavelength, or polarization upon binding can be used to determine binding affinities. Furthermore, the photophysical properties of imidazo[4,5-b]pyridine derivatives, such as their response to changes in solvent polarity or pH, can be systematically investigated using absorption and fluorescence emission spectra, providing insights into their potential as molecular probes or sensors. irb.hr
Emerging Research Directions and Future Perspectives for 4 1h Imidazo 4,5 B Pyridin 2 Yl Aniline Analogues
Development of Multi-Targeted Agents Based on the Imidazo[4,5-b]pyridine-Aniline Scaffold
The concept of "one molecule, multiple targets" is a compelling strategy in drug discovery, particularly in complex multifactorial diseases like cancer. The imidazo[4,5-b]pyridine-aniline scaffold is well-suited for the development of such multi-targeted agents due to its ability to be decorated with various functional groups, allowing for simultaneous interaction with different biological targets.
A notable example is the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. acs.org Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), and Aurora kinases are frequently overexpressed in various cancers. An optimized imidazo[4,5-b]pyridine derivative, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine , demonstrated potent inhibition of both FLT3 (Kd = 6.2 nM) and Aurora-A/B kinases (Kd = 7.5 nM and 48 nM, respectively). acs.org This dual activity profile offers a potential therapeutic advantage by addressing multiple oncogenic pathways simultaneously.
Similarly, researchers have explored imidazopyridine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and Aurora B, two key enzymes involved in cell cycle regulation whose dysregulation is a hallmark of cancer. nih.gov The ability to modulate multiple nodes in a disease network with a single chemical entity represents a significant frontier in drug development, and the imidazo[4,5-b]pyridine-aniline scaffold provides a robust platform for these endeavors.
Table 1: Examples of Multi-Targeted Imidazo[4,5-b]pyridine Analogues
| Compound Class | Primary Targets | Therapeutic Area | Key Findings |
|---|---|---|---|
| Imidazo[4,5-b]pyridine-pyrazole hybrid | FLT3, Aurora Kinases | Oncology (AML) | Potent dual inhibition with nanomolar affinity for both kinase families. acs.org |
| Substituted Imidazopyridines | CDK2, Aurora B | Oncology | Demonstrated inhibitory potency in the nanomolar range against both enzymes. nih.gov |
Strategies to Address and Overcome Molecular Resistance Mechanisms in Biological Systems
The emergence of drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents. Research on 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline analogues is actively addressing this challenge through several innovative strategies.
One primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively efflux drugs from cells, reducing their intracellular concentration. Studies have shown that certain novel imidazo[4,5-b]pyridine derivatives can effectively reverse multidrug resistance (MDR) in cancer cells. nih.gov These compounds act as modulators of the ABCB1 efflux pump. In vitro experiments using MDR mouse T-lymphoma cells overexpressing ABCB1 demonstrated that specific derivatives could significantly increase the intracellular accumulation of fluorescent substrates like rhodamine 123, indicating potent inhibition of the pump's activity. nih.gov
Another strategy involves targeting kinases that regulate the function and expression of efflux pumps. For instance, inhibitors of Pim1 kinase based on the related imidazo-[1,2-b]-pyridazine scaffold have been shown to overcome ABCG2-mediated drug resistance. researchgate.net These inhibitors were found to have a dual mode of action: direct impairment of the transporter's function and a time-dependent reduction in the expression level of the ABCG2 protein. researchgate.net This approach could be translated to the imidazo[4,5-b]pyridine-aniline scaffold to develop agents that resensitize resistant cells to conventional chemotherapeutics. Furthermore, the development of imidazopyridine-based antitubercular agents has shown promise against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the scaffold's potential in combating microbial resistance. rsc.org
Novel Synthetic Methodologies and Green Chemistry Approaches in Imidazopyridine-Aniline Synthesis
The synthesis of the imidazo[4,5-b]pyridine core and its aniline-substituted derivatives has traditionally relied on methods that can be harsh and environmentally taxing. In response, there is a growing emphasis on developing novel, more sustainable synthetic protocols aligned with the principles of green chemistry.
Recent advancements include the use of visible-light photocatalysis, which allows for C-H arylation of the imidazo[1,2-a]pyridine (B132010) core under transition-metal-free conditions, reducing reliance on toxic and expensive metal catalysts. This method uses sustainable light as an energy source and can be performed at room temperature. Photocatalysis has also been employed for the efficient synthesis of imidazo[4,5-b]porphyrins, which can then act as photocatalysts themselves for other reactions, such as the aerobic oxidation of sulfides in green solvent mixtures like acetonitrile/water. mdpi.comnih.gov
Other green approaches include:
Microwave-assisted synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.com
Use of green solvents: Protocols have been developed using aqueous ethanol, a much more environmentally benign solvent system than traditional chlorinated solvents. royalsocietypublishing.org
Plant extract-assisted synthesis: An innovative and eco-friendly method utilizes aqueous extracts from plants like Terminalia chebula to facilitate the synthesis of 2-arylimidazo[1,2-a]pyridines, offering advantages like mild reaction conditions and high yields. benthamdirect.com
Catalyst-free and solvent-free methods: The development of synthetic routes that eliminate the need for catalysts and harmful organic solvents represents a significant step towards truly green chemical processes. mdpi.com
These methodologies not only make the synthesis of this compound analogues more efficient and cost-effective but also minimize their environmental footprint.
Table 2: Green Chemistry Approaches in Imidazopyridine Synthesis
| Methodology | Key Advantages | Example Application |
|---|---|---|
| Visible-Light Photocatalysis | Transition-metal-free, uses sustainable energy, mild conditions. | C-H arylation of 2-phenylimidazo-[1,2-a]pyridines. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. eurjchem.com | Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.com |
| Aqueous Ethanol Solvent | Environmentally benign solvent, facile protocol. royalsocietypublishing.org | Two-component cyclization for 2-arylimidazo[1,2-a]pyridines. royalsocietypublishing.org |
| Plant Extract Catalysis | Eco-friendly, mild conditions, high yields. benthamdirect.com | Synthesis of 2-arylimidazo[1,2-a]pyridine and benzimidazoles. benthamdirect.com |
Exploration of New Biological Targets and Mechanistic Hypotheses for Compound Activity
The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines allows it to interact with a broad range of biological targets, many of which are only now being explored. rjraap.com While initially investigated as kinase inhibitors, the therapeutic potential of these analogues extends to a diverse array of proteins and pathways.
Recent research has identified several novel targets for imidazo[4,5-b]pyridine and related scaffolds:
DNA-Dependent Protein Kinase (DNA-PK): As a key player in the repair of DNA double-strand breaks, DNA-PK is a prime target for developing radiosensitizers in cancer therapy. A new class of imidazo[4,5-c]pyridin-2-one inhibitors has been identified that potently and selectively inhibits DNA-PK, enhancing the efficacy of radiation treatment in tumor models. nih.gov
Mixed-Lineage Protein Kinase 3 (MLK3): Implicated in neurodegenerative diseases and some cancers, MLK3 has emerged as a new therapeutic target. Recently, a series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as highly potent MLK3 inhibitors, with some compounds exhibiting IC50 values in the single-digit nanomolar range. nih.gov
Src Family Kinases (SFKs): These kinases are crucial targets for the treatment of glioblastoma. Novel imidazo[4,5-c]pyridin-2-one derivatives have been developed that show potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov
Antimicrobial Targets: The scaffold is being explored for its activity against novel microbial targets. For example, glucosamine-6-phosphate synthase, an enzyme essential for the fungal cell wall, has been proposed as a target for imidazo[4,5-c]pyridine derivatives. nih.gov Additionally, methionyl-tRNA synthetase in Trypanosoma brucei (the parasite causing African trypanosomiasis) is effectively inhibited by certain imidazopyridines. mdpi.com
These discoveries underscore the versatility of the imidazo[4,5-b]pyridine-aniline core and suggest that its therapeutic applications are far from fully realized. Mechanistic studies are ongoing to elucidate how these compounds interact with their targets and to rationalize their observed biological effects.
Application of this compound and its Analogues as Chemical Biology Probes and Tools
Beyond their therapeutic potential, imidazopyridine derivatives are increasingly being utilized as chemical biology probes to study and visualize complex biological processes. Their inherent photophysical properties, combined with the ease of synthetic modification, make them attractive candidates for developing fluorescent sensors and imaging agents.
For example, imidazo[1,5-a]pyridine-based fluorophores have been designed as probes for cell membrane imaging. mdpi.com These compounds exhibit solvatochromic features, meaning their fluorescence properties change with the polarity of their environment, which can be exploited to study the lipid bilayer. New dyes based on this scaffold have been shown to be permeable to plant and animal cell membranes, retaining strong fluorescence in aqueous media, making them suitable for in vivo and in vitro imaging applications. unito.it
Another innovative application is the development of fluorescent probes for specific analytes. An imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a "naked-eye" fluorescent probe for mercury ions (Hg2+). rsc.org The probe utilizes a spirolactam ring that opens upon binding to Hg2+, resulting in a significant change in fluorescence, enabling the sensitive detection of this toxic metal ion in cells and on test strips.
The ability to attach various functional groups to the core scaffold allows for the creation of targeted probes. By conjugating an imidazopyridine fluorophore to a molecule with high affinity for a specific protein, researchers can develop tools to visualize the localization and dynamics of that protein within a living cell. These chemical tools are invaluable for target identification, validation, and for deciphering the intricate workings of cellular pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of 2,3-diaminopyridine derivatives with substituted benzaldehydes or via nucleophilic substitution reactions. For example, analogous compounds (e.g., N-(3-cyclopropyl-4-fluorophenyl) derivatives) are prepared by substituting aniline precursors in Pd-catalyzed coupling reactions . Optimization involves adjusting temperature (80–120°C), solvent (DMSO or DMF), and catalyst (e.g., Pd(PPh₃)₄). Yield improvements (up to 72–80%) are achieved by controlling stoichiometry and reaction time .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and imidazole ring connectivity (e.g., δ 7.71–7.21 ppm for aromatic protons, δ 9.76 ppm for NH groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 312.1 for similar derivatives) .
- HPLC-PDA : Assess purity (>95%) with C18 columns and acetonitrile/water gradients.
Q. How can solubility challenges during characterization be addressed?
- Methodology : For poorly soluble derivatives (e.g., carboxamide analogs), use deuterated DMSO for NMR analysis. Alternatively, employ solid-state techniques like FT-IR or X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the imidazo[4,5-b]pyridine core for SAR studies?
- Methodology :
- Electrophilic Aromatic Substitution : Introduce halogens (Cl, Br) at the 5-position using NCS or NBS in acetic acid .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position (Pd(OAc)₂, K₂CO₃, DMF, 90°C) .
- Reductive Amination : Attach alkyl/aryl groups to the aniline moiety via NaBH₃CN-mediated reactions .
Q. How do structural modifications influence the compound’s biological activity, and how can conflicting activity data be resolved?
- Methodology :
- SAR Analysis : Compare derivatives with substituents like trifluoromethyl (enhanced lipophilicity) or morpholinyl (improved solubility). For example, N-(4-(trifluoromethoxy)phenyl) analogs show altered binding affinities in kinase assays .
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular IC₅₀) to resolve discrepancies. For instance, low solubility may artificially reduce activity in cell-based assays, necessitating formulation adjustments (e.g., PEG-400 co-solvents) .
Q. What computational tools predict the reactivity of this compound in complex reaction systems?
- Methodology :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Gaussian 16 with B3LYP/6-31G(d) basis sets is commonly used .
- Molecular Docking : AutoDock Vina predicts binding modes with target proteins (e.g., kinases), guiding rational design .
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved for structurally similar derivatives?
- Methodology :
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and resolve overlapping signals.
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
Methodological Notes
- Synthetic References : Key protocols are adapted from patented procedures for analogous imidazo[4,5-b]pyridines .
- Data Validation : Cross-reference spectral data with published derivatives (e.g., IR bands at 3180 cm⁻¹ for NH groups) .
- Advanced Tools : Leverage fragment-based drug design (FBDD) libraries to explore novel substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
